
7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one
Overview
Description
7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one is a coumarin derivative featuring a chlorodimethylsilyl-functionalized propoxy chain at the 7-position and a methyl group at the 4-position of the chromen-2-one core. This compound is synthesized via nucleophilic substitution, where 7-hydroxy-4-methyl-chromen-2-one reacts with 1-bromo-3-chloropropane derivatives in the presence of a base (e.g., anhydrous potassium carbonate) . The chlorodimethylsilyl group introduces hydrophobicity and silicon-based reactivity, making it distinct from conventional halogenated or alkyl-substituted coumarins. Its molecular formula is C₁₆H₂₀ClO₃Si, with a molecular weight of 332.86 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylcoumarin and 3-chloropropyltrimethylsilane.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-methylcoumarin is reacted with 3-chloropropyltrimethylsilane under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other nucleophiles.
Oxidation Reactions: The chromenone core can undergo oxidation to form different derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of silyl ethers or other substituted derivatives.
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of dihydrochromenone derivatives.
Scientific Research Applications
7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its coumarin core.
Industry: Utilized in the formulation of adhesives, coatings, and paints due to its surfactant properties.
Mechanism of Action
The mechanism of action of 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the coumarin core.
Pathways: The compound can modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Propoxy Chain
Halogenated Propoxy Derivatives
Notes:
- The target compound’s chlorodimethylsilyl group enhances steric bulk and silicon-mediated reactivity compared to simple halogenated analogues.
- Iodinated derivatives (e.g., ) show higher yields (81%) but require harsher conditions (e.g., 90°C reflux).
Nitrogen-Containing Propoxy Derivatives
Key Observations :
- Nitrogen-containing substituents (e.g., benzothiazole, dinitroazetidine) impart biological activity but reduce synthetic yields (10–30%) due to complex reaction pathways .
- The target compound’s silicon group may offer orthogonal reactivity for bioconjugation compared to nitrogen-based analogues.
Substituent Variations on the Chromen-2-one Core
Comparison :
- The 4-methyl group in the target compound enhances chromen-2-one stability, while 3-hexyl derivatives (e.g., ) increase lipophilicity for membrane penetration.
Biological Activity
7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one, also known as a chlorodimethylsilyl derivative of coumarin, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19ClO3Si
- Molecular Weight : 310.85 g/mol
- CAS Number : 129119-77-3
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:
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Antioxidant Activity :
- The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that coumarin derivatives can scavenge free radicals effectively.
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Antimicrobial Properties :
- Research indicates that chlorinated compounds often possess antimicrobial activities. The presence of the chlorodimethylsilyl group may enhance the compound's ability to inhibit bacterial growth.
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Anti-inflammatory Effects :
- Some coumarin derivatives have been noted for their anti-inflammatory properties. The specific mechanism may involve the inhibition of pro-inflammatory cytokines.
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Anticancer Potential :
- Preliminary studies suggest that this compound may have anticancer effects, particularly against specific cancer cell lines. Mechanistic studies are needed to elucidate the pathways involved.
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Free Radical Scavenging : The coumarin structure is known for its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Some studies indicate that coumarins can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of related compounds and derivatives:
Properties
IUPAC Name |
7-[3-[chloro(dimethyl)silyl]propoxy]-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3Si/c1-11-9-15(17)19-14-10-12(5-6-13(11)14)18-7-4-8-20(2,3)16/h5-6,9-10H,4,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVMSLGJGOLZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCC[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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